molecular formula C11H14ClNO2 B11958799 Isopropyl N-(2-chloro-6-methylphenyl)carbamate CAS No. 67648-21-9

Isopropyl N-(2-chloro-6-methylphenyl)carbamate

Cat. No.: B11958799
CAS No.: 67648-21-9
M. Wt: 227.69 g/mol
InChI Key: JUYNSNPNCJFKMU-UHFFFAOYSA-N
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Description

Isopropyl N-(2-chloro-6-methylphenyl)carbamate is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.693 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl N-(2-chloro-6-methylphenyl)carbamate typically involves the reaction of 2-chloro-6-methylaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chloro-6-methylaniline+isopropyl chloroformateIsopropyl N-(2-chloro-6-methylphenyl)carbamate+HCl\text{2-chloro-6-methylaniline} + \text{isopropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-chloro-6-methylaniline+isopropyl chloroformate→Isopropyl N-(2-chloro-6-methylphenyl)carbamate+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Isopropyl N-(2-chloro-6-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Isopropyl N-(2-chloro-6-methylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl N-(2-chloro-6-methylphenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the normal function of the enzyme, leading to a disruption in the biological pathway. The molecular targets include enzymes involved in neurotransmission and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl N-(3-chloro-4-methylphenyl)carbamate
  • Isopropyl N-(4-chloro-2-methylphenyl)carbamate
  • Isopropyl N-(5-chloro-2-methylphenyl)carbamate
  • Isopropyl N-(2-ethyl-6-methylphenyl)carbamate

Uniqueness

Isopropyl N-(2-chloro-6-methylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with biological targets compared to its analogs .

Properties

CAS No.

67648-21-9

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

propan-2-yl N-(2-chloro-6-methylphenyl)carbamate

InChI

InChI=1S/C11H14ClNO2/c1-7(2)15-11(14)13-10-8(3)5-4-6-9(10)12/h4-7H,1-3H3,(H,13,14)

InChI Key

JUYNSNPNCJFKMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)OC(C)C

Origin of Product

United States

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